Diisopropyl (ethoxycarbonylmethyl)phosphonate
Overview
Description
Mechanism of Action
Target of Action
It is used as a reactant in various chemical reactions, suggesting that its targets could be the reactants in these reactions .
Mode of Action
Diisopropyl (ethoxycarbonylmethyl)phosphonate interacts with its targets through chemical reactions. It is used in the preparation of spiroimine ring fragment of spirolides via stereoselective intermolecular Diels-Alder and aza-Wittig cyclization . It is also used in the Katsuki-Sharpless epoxidation reaction .
Biochemical Pathways
The compound is involved in several biochemical pathways. It is used in the preparation of nine-membered diallylic sulfonamides as chiral building blocks and alpha-phosphono lactams for subsequent Wadsworth-Emmons olefination, and Suzuki coupling reactions to yield diverse pyrrolidinone compounds .
Result of Action
The result of the action of this compound is the formation of new compounds through chemical reactions. For example, it is used in the synthesis of galactosylceramide analog that induces Th1-biased responses in human NKT cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisopropyl (ethoxycarbonylmethyl)phosphonate can be synthesized through several methods. One common synthetic route involves the reaction of diisopropyl phosphite with ethyl bromoacetate under basic conditions. The reaction typically proceeds as follows:
(C3H7O)2P(O)H+BrCH2COOEt→(C3H7O)2P(O)CH2COOEt+HBr
The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to neutralize the hydrogen bromide formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Diisopropyl (ethoxycarbonylmethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form different phosphonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alcohols and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various phosphonate esters.
Scientific Research Applications
Diisopropyl (ethoxycarbonylmethyl)phosphonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Diisopropyl (ethoxycarbonylmethyl)phosphonate can be compared with other similar compounds such as:
Diisopropyl methylphosphonate: Used as a precursor to prepare beta-keto phosphonates.
Dimethyl methylphosphonate: Commonly used in the synthesis of various phosphorus-containing compounds.
Triethyl phosphonoacetate: Used in the Horner-Wadsworth-Emmons olefination reaction.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions, making it a versatile reactant in organic synthesis.
Properties
IUPAC Name |
ethyl 2-di(propan-2-yloxy)phosphorylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21O5P/c1-6-13-10(11)7-16(12,14-8(2)3)15-9(4)5/h8-9H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEWJYIDAAGEHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CP(=O)(OC(C)C)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365187 | |
Record name | Ethyl {bis[(propan-2-yl)oxy]phosphoryl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24074-26-8 | |
Record name | Ethyl {bis[(propan-2-yl)oxy]phosphoryl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diisopropyl (ethoxycarbonylmethyl)phosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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